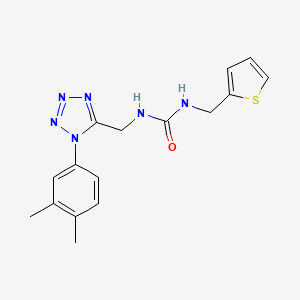
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiophene derivatives, which are part of the compound, can be synthesized through various methods. One such method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
This compound can be utilized in organic synthesis, particularly in the development of new catalytic protocols aiming for more sustainable chemistry. Its structure, containing both tetrazole and thiophene moieties, may allow it to act as a catalyst or intermediate in various organic reactions, such as the Michael addition of N-heterocycles to chalcones .
Medicinal Chemistry
The thiophene unit present in the compound is of significant interest in medicinal chemistry. Thiophene derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . This compound could serve as a precursor or scaffold for developing new drugs with these biological activities.
Bioactive Compound Synthesis
Due to the presence of nitrogen-containing heteroarene units, this compound could be involved in the synthesis of bioactive compounds. These structures are important in natural products and synthetic compounds due to their stability and ability to bind through hydrogen-bonding .
Material Science
Thiophene derivatives are also used in material science applications. The compound could be investigated for its electrical and optical properties, potentially contributing to the development of organic semiconductors or other materials .
Pharmacological Research
The compound’s structural features make it a candidate for binding with target molecules, which is crucial in pharmacological research. It could be used to study interactions with various biological targets or as a part of high-throughput screening assays to discover new drug candidates .
Agricultural Chemistry
Compounds with tetrazole and thiophene units have been described as components in fungicide, bactericide, and herbicide formulations. This compound could be explored for its efficacy in protecting crops from pests and diseases .
Environmental Chemistry
In environmental chemistry, the compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could help assess its suitability and safety for use in various applications .
Chemical Education
Lastly, due to its complex structure, this compound can serve as an excellent case study in chemical education, particularly in courses related to organic chemistry and drug design. It provides a practical example of how multifunctional groups can be incorporated into a single molecule for diverse applications .
Orientations Futures
Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties, such as “1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-11-5-6-13(8-12(11)2)22-15(19-20-21-22)10-18-16(23)17-9-14-4-3-7-24-14/h3-8H,9-10H2,1-2H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJQNJLQDMHQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-(2-Oxo-2-phenylacetyl)phenyl]sulfanylphenyl]-2-phenylethane-1,2-dione](/img/structure/B2586431.png)

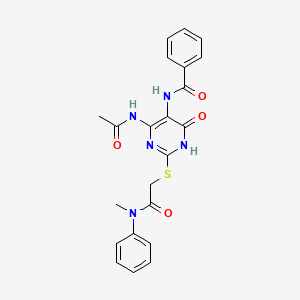
![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2586439.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)
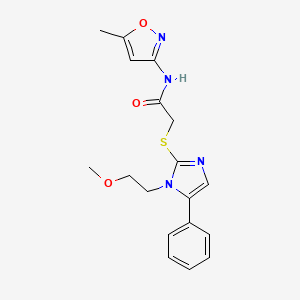
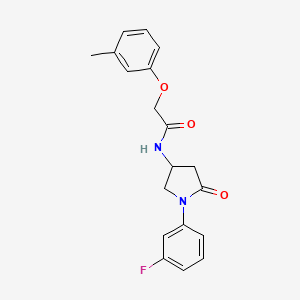
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)
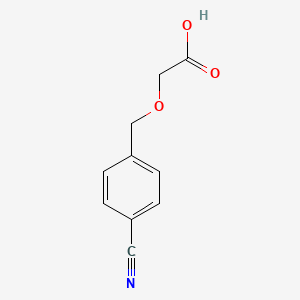
![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)
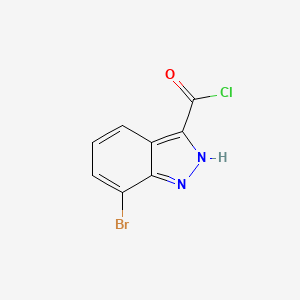
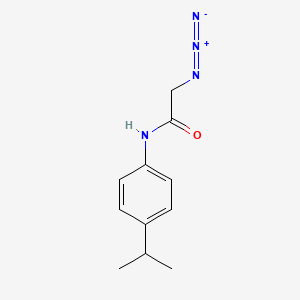
![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)